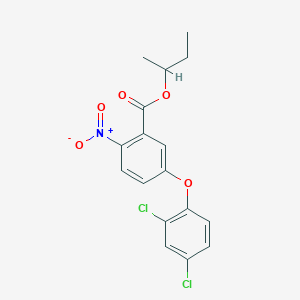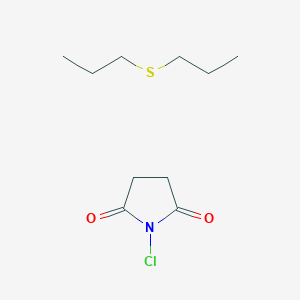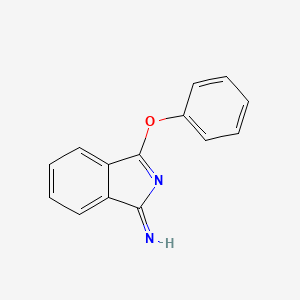
3-Phenoxy-1H-isoindol-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxy-1H-isoindol-1-imine is a heterocyclic compound characterized by the presence of an isoindole core structure with a phenoxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-1H-isoindol-1-imine typically involves the condensation of an aromatic amine with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of phenoxybenzaldehyde and aniline under acidic conditions to form the imine intermediate, which then undergoes cyclization to yield the desired isoindole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenoxy-1H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted isoindole compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Phenoxy-1H-isoindol-1-imine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenoxy-1H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structural features and the biological context. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxy-1H-isoindole: Lacks the imine group but shares the isoindole core structure.
1-Phenyl-2-phenoxy-1H-isoindole: Contains an additional phenyl group, altering its chemical properties and reactivity.
Uniqueness
3-Phenoxy-1H-isoindol-1-imine is unique due to the presence of both the phenoxy and imine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
60460-27-7 |
|---|---|
Fórmula molecular |
C14H10N2O |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-phenoxyisoindol-1-imine |
InChI |
InChI=1S/C14H10N2O/c15-13-11-8-4-5-9-12(11)14(16-13)17-10-6-2-1-3-7-10/h1-9,15H |
Clave InChI |
PQPCFOWICSPCKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=N)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
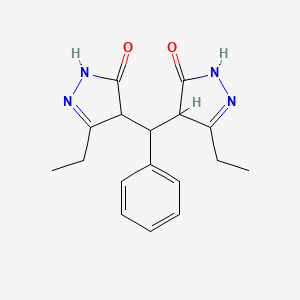
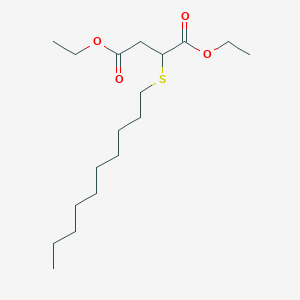
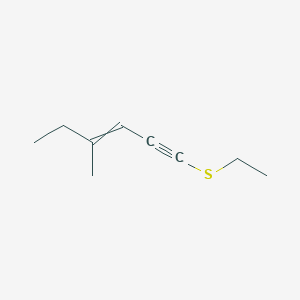
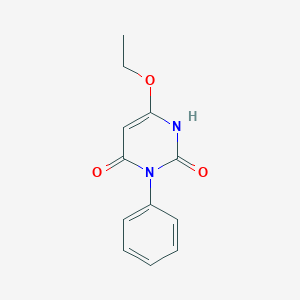
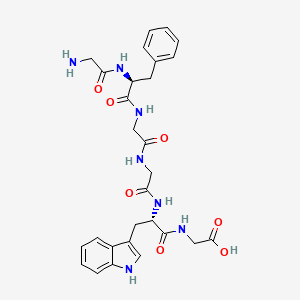
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)
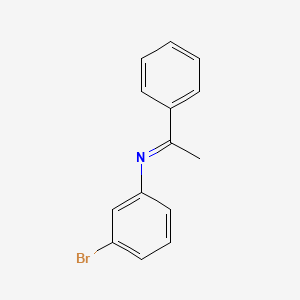
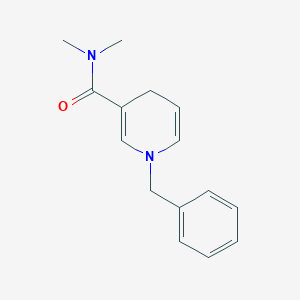
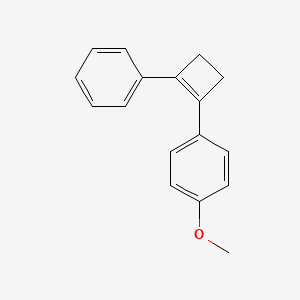
![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
